1-(5-Chloro-2-thienyl)propan-1-one
Overview
Description
1-(5-Chloro-2-thienyl)propan-1-one is an organic compound with the molecular formula C7H7ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a propanone group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-thienyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chlorothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-thienyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
1-(5-Chloro-2-thienyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-thienyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the propanone group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
1-(5-Chloro-2-thienyl)propan-1-one can be compared with other thiophene derivatives, such as:
1-(2-Thienyl)propan-1-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(5-Bromo-2-thienyl)propan-1-one: Contains a bromine atom instead of chlorine, potentially altering its chemical and physical properties.
1-(5-Methyl-2-thienyl)propan-1-one: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXZVAKERASYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292115 | |
Record name | 1-(5-chloro-2-thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32427-82-0 | |
Record name | 32427-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-chloro-2-thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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